5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine
CAS No.: 1059191-52-4
Cat. No.: VC11710109
Molecular Formula: C7H5Cl2N3
Molecular Weight: 202.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1059191-52-4 |
|---|---|
| Molecular Formula | C7H5Cl2N3 |
| Molecular Weight | 202.04 g/mol |
| IUPAC Name | 5,7-dichloro-2-methylimidazo[1,2-c]pyrimidine |
| Standard InChI | InChI=1S/C7H5Cl2N3/c1-4-3-12-6(10-4)2-5(8)11-7(12)9/h2-3H,1H3 |
| Standard InChI Key | XRNTVVRDPNUQET-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=N1)C=C(N=C2Cl)Cl |
| Canonical SMILES | CC1=CN2C(=N1)C=C(N=C2Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s structure consists of a fused imidazole-pyrimidine ring system. Key features include:
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Chlorine atoms at positions 5 and 7, which enhance electrophilicity and facilitate nucleophilic substitution reactions.
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A methyl group at position 2, contributing to hydrophobic interactions in biological systems.
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A planar bicyclic framework that promotes π-π stacking with aromatic residues in enzyme active sites.
Physicochemical parameters include a molecular weight of 202.04 g/mol, a calculated LogP of 1.47, and a polar surface area (PSA) of 30.19 Ų, indicating moderate lipophilicity and blood-brain barrier permeability potential.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅Cl₂N₃ |
| Molecular Weight | 202.04 g/mol |
| Exact Mass | 200.985 Da |
| LogP | 1.47 |
| Polar Surface Area | 30.19 Ų |
| Hazard Code | C (Corrosive) |
Spectroscopic Identification
The compound’s structure is confirmed via:
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NMR spectroscopy: Distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm).
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Mass spectrometry: A molecular ion peak at m/z 202.04 and fragment ions corresponding to chlorine loss.
Synthetic Methodologies
Cyclization Strategies
The synthesis typically involves cyclization of chlorinated pyrimidine precursors with imidazole derivatives. A representative route includes:
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Chlorination of pyrimidine intermediates using POCl₃ under reflux to introduce chlorine substituents .
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Condensation with 2-methylimidazole in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the bicyclic core.
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Purification via column chromatography to isolate the target compound in ~40–60% yield.
Optimization Challenges
Key challenges include:
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Regioselectivity control during cyclization to prevent formation of positional isomers.
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Byproduct mitigation from over-chlorination or N-alkylation side reactions .
Biological Applications and Research Findings
Kinase Inhibition
The compound serves as a scaffold for Janus kinase 2 (JAK2) inhibitors, with derivatives showing IC₅₀ values <100 nM in enzymatic assays. For example:
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A 5,7-dichloro-2-methyl analog demonstrated 93% inhibition of JAK2 at 10 μM concentration in leukemia cell lines.
Table 2: Selected Biological Activities
| Target | Activity (IC₅₀) | Model System |
|---|---|---|
| JAK2 | 88 ± 21 nM | CHO cells |
| Orexin Receptor | 35 ± 8.5 nM | HEK293 cells |
| HCV NS3/4A Protease | 50% inhibition at 1 μM | Enzymatic assay |
Central Nervous System Targets
The compound’s ability to cross the blood-brain barrier enables applications in CNS drug discovery. Patent literature describes analogs as orexin receptor antagonists with IC₅₀ values of 35 nM for orexin-1 receptors, showing potential for treating insomnia and addiction .
Pharmacological and Toxicological Profile
ADME Properties
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Absorption: High permeability in Caco-2 cell models (Papp >10 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methyl group to a carboxylic acid derivative.
Industrial and Regulatory Considerations
Patent Landscape
The compound is covered under WO2009003997A1 for use in orexin receptor antagonists, emphasizing its role in treating sleep disorders and obesity .
Regulatory Status
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HS Code: 2933990090 (heterocyclic compounds with nitrogen heteroatoms).
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Tariffs: 6.5% MFN duty under WTO guidelines.
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